AG-041R vs. YF476 and JB93182: In Vivo ID50 Comparison for Gastrin-Evoked Histidine Decarboxylase Activation in Rats
In a direct head-to-head comparison study evaluating three CCK-B/gastrin receptor antagonists, AG-041R demonstrated an in vivo ID50 value of 0.01 μmol kg⁻¹ hr⁻¹ for antagonism of gastrin-evoked histidine decarboxylase activation in rat oxyntic mucosa. This potency was 5-fold lower than YF476 (ID50 = 0.002 μmol kg⁻¹ hr⁻¹) and approximately 1.25-fold lower than JB93182 (ID50 = 0.008 μmol kg⁻¹ hr⁻¹). Maximal inhibition was achieved at 0.1 μmol kg⁻¹ hr⁻¹ for both AG-041R and JB93182, compared to 0.03 μmol kg⁻¹ hr⁻¹ for YF476 [1].
| Evidence Dimension | In vivo inhibition of gastrin-evoked histidine decarboxylase activation (ID50) |
|---|---|
| Target Compound Data | ID50 = 0.01 μmol kg⁻¹ hr⁻¹; maximal inhibition at 0.1 μmol kg⁻¹ hr⁻¹ |
| Comparator Or Baseline | YF476: ID50 = 0.002 μmol kg⁻¹ hr⁻¹, maximal inhibition at 0.03 μmol kg⁻¹ hr⁻¹; JB93182: ID50 = 0.008 μmol kg⁻¹ hr⁻¹, maximal inhibition at 0.1 μmol kg⁻¹ hr⁻¹ |
| Quantified Difference | AG-041R is 5-fold less potent than YF476 and 1.25-fold less potent than JB93182 in this in vivo model |
| Conditions | Intact fasted rats; drugs and gastrin infused intravenously for 3 hours; oxyntic mucosal histidine decarboxylase activity measured |
Why This Matters
Researchers selecting a CCK-B antagonist for in vivo gastric acid secretion or ECL cell studies must account for the 5-fold potency differential between AG-041R and YF476, as dose normalization cannot be assumed across compounds in the same class.
- [1] Ding XQ, Lindström E, Håkanson R. Evaluation of three novel cholecystokinin-B/gastrin receptor antagonists: a study of their effects on rat stomach enterochromaffin-like cell activity. Pharmacol Toxicol. 1997;81(5):232-237. doi:10.1111/j.1600-0773.1997.tb00052.x. View Source
